2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate
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Description
2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate is a useful research compound. Its molecular formula is C14H27N3O11 and its molecular weight is 413.38 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Tris or Trizma base , is primarily used as a biological buffer in various research applications .
Mode of Action
Tris interacts with hydrogen ions in solution, accepting or donating protons to resist changes in pH . This buffering capacity makes it well-suited for maintaining pH within the physiological range (pH 7 -9) applicable to most living organisms .
Biochemical Pathways
It plays a crucial role in maintaining the optimal ph for various biochemical reactions and pathways . It is extensively used in the formulation of buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) .
Pharmacokinetics
Its solubility in water and stability under physiological conditions suggest it could be well-distributed if administered .
Result of Action
The primary result of Tris’s action is the stabilization of pH in biological systems, which is essential for maintaining the activity and structure of biomolecules and facilitating biochemical reactions . Caution might be necessary when studying some proteins, as tris has the potential to interfere with the activity of certain enzymes .
Action Environment
Environmental factors such as temperature can influence the buffering capacity of Tris. As temperature decreases from 25 °C to 5 °C the pH of a Tris buffer will increase an average of 0.03 units per degree. As temperature rises from 25 °C to 37 °C, the pH of a Tris buffer will decrease an average of 0.025 units per degree . Therefore, the action, efficacy, and stability of Tris can be influenced by these environmental factors .
Biochemical Analysis
Biochemical Properties
It’s structurally similar compound, 2-amino-2-hydroxymethyl-propane-1,3-diol, is known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEIUWBSEKKKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93777-65-2 |
Source
|
Record name | Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93777-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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